molecular formula C19H16N2O4S B11233270 N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11233270
M. Wt: 368.4 g/mol
InChI Key: SFMSGGOXDZAPLN-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a dibenzo-thiazine core with a furylmethyl substituent. Thiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazine Core: The thiazine core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur-containing reagent.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction, where a furylmethyl halide reacts with the thiazine core.

    Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of a dibenzo-thiazine core with a furylmethyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C19H16N2O4S/c1-21-17-9-8-13(19(22)20-12-14-5-4-10-25-14)11-16(17)15-6-2-3-7-18(15)26(21,23)24/h2-11H,12H2,1H3,(H,20,22)

InChI Key

SFMSGGOXDZAPLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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